N,N-Dipropargylaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18158-68-4 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N,N-bis(prop-2-ynyl)aniline |
InChI |
InChI=1S/C12H11N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h1-2,5-9H,10-11H2 |
InChI Key |
ONOQPVMGQVXXQD-UHFFFAOYSA-N |
SMILES |
C#CCN(CC#C)C1=CC=CC=C1 |
Canonical SMILES |
C#CCN(CC#C)C1=CC=CC=C1 |
Other CAS No. |
18158-68-4 |
Origin of Product |
United States |
Contextual Significance in Contemporary Chemical Synthesis and Materials Science
N,N-Dipropargylaniline serves as a crucial monomer and intermediate in the synthesis of a variety of organic structures, particularly in the realm of polymer chemistry and materials science. Its derivatives are integral to creating advanced materials with specific electronic and physical properties.
Research has demonstrated the use of this compound derivatives, such as tris(4-N,N-dipropargylaniline)amine, as trifunctional comonomers in metathesis cyclopolymerization. rsc.orgrsc.org This process yields polyacetylene-based copolymers with branched structures. rsc.orgrsc.org These copolymers exhibit enhanced physical properties, such as being flexible solids rather than viscous semi-solids, which is an improvement over their homopolymer counterparts. rsc.orgrsc.org Such materials have shown high intrinsic ionic conductivity, which can be further increased by doping. rsc.orgrsc.org With high decomposition voltages and good electrochemical stability, these copolymers hold potential for applications in electronic devices, including lithium-ion batteries. rsc.orgrsc.org
Furthermore, the polymerization of this compound is a key area of study for producing poly(ene)s and conducting polymers. tandfonline.comtandfonline.com The cyclopolymerization of 1,6-heptadiyne (B51785) derivatives like this compound, often initiated by Schrock-type catalysts, allows for the synthesis of polymers with controlled molecular weights and specific microstructures, such as those containing five-membered rings. tandfonline.comtandfonline.com These polymers are noted for their potential as conducting materials. tandfonline.comtandfonline.com
The versatility of this compound also extends to its participation in oxidative carbonylation reactions. Catalyzed by systems like PdCl2-CuCl2, these reactions can lead to a variety of products through dimerization, polymerization, and cyclization processes, resulting in the formation of complex molecules like cyclic amino triesters. researchgate.net
Fundamental Structural Characteristics and Reactivity Potential Derived from Functional Groups
Direct N-Alkylation Approaches
The most common route to this compound involves the direct alkylation of aniline at the nitrogen atom. This method leverages the nucleophilic character of the aniline's amino group to react with an appropriate three-carbon electrophile.
Nucleophilic Substitution Reactions with Propargyl Halides
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction where aniline, acting as the nucleophile, attacks an electrophilic propargyl halide, such as propargyl bromide. This reaction proceeds via a sequential SN2 mechanism. In the first step, the lone pair of electrons on the aniline nitrogen atom attacks the carbon atom bearing the halogen, displacing the halide ion to form N-propargylaniline.
Optimization of Reaction Parameters for Yield and Selectivity
Achieving a high yield and selectivity for this compound over the mono-alkylated intermediate, N-propargylaniline, is a primary challenge. The outcome of the synthesis is highly dependent on several key reaction parameters.
Stoichiometry : To favor the formation of the desired N,N-dialkylated product, a molar excess of the propargyl halide relative to aniline is crucial. Conversely, using an excess of aniline favors the monoalkylation product, N-propargylaniline, and minimizes the formation of the dipropargyl derivative. google.com
Solvent : The reaction is typically conducted in a polar aprotic solvent which can effectively solvate the reactants and facilitate the SN2 mechanism. Acetone (B3395972) and N,N-Dimethylformamide (DMF) are common choices that have proven effective. plos.orgnih.govorgsyn.org
Temperature and Reaction Time : Most protocols perform the alkylation at room temperature, though some may employ reflux conditions to increase the reaction rate. plos.orgnih.gov Reaction times can vary significantly, from a few hours to over 48 hours, depending on the specific combination of reagents and conditions. google.comnih.gov Careful monitoring is necessary to ensure the reaction proceeds to completion without the formation of excessive byproducts.
Table 1: Key Parameters for Optimizing this compound Synthesis
| Parameter | Objective for N,N-Dialkylation | Rationale & Notes | Common Examples |
|---|---|---|---|
| Stoichiometry (Aniline:Propargyl Halide) | 1 : >2 | An excess of the alkylating agent is required to ensure both N-H bonds on the aniline are substituted. Using excess aniline favors mono-alkylation. google.com | 1 : 2.2 to 1 : 2.5 |
| Base | Neutralize acid byproduct; deprotonate intermediate | A solid, non-nucleophilic base is preferred. At least two equivalents are necessary. | Potassium Carbonate (K₂CO₃) plos.orgnih.gov, Cesium Fluoride (CsF) researchgate.net, Triethylamine koreascience.kr |
| Solvent | Dissolve reactants; facilitate SN2 reaction | Polar aprotic solvents are ideal as they do not interfere with the nucleophile. | Acetone plos.orgnih.gov, N,N-Dimethylformamide (DMF) orgsyn.org, Acetonitrile (B52724) researchgate.net |
| Temperature | Balance reaction rate and selectivity | Often performed at room temperature, but may be heated to reflux to reduce reaction time. | Room Temperature to 60°C |
Comparative Analysis of Literature Synthetic Protocols
Several specific protocols for the N-alkylation of anilines with propargyl halides have been documented, each with distinct conditions and outcomes. While some methods aim for mono-alkylation, their principles are directly applicable to the synthesis of the di-substituted product by adjusting stoichiometry.
One common and convenient method involves reacting aniline derivatives with propargyl bromide in acetone with potassium carbonate as the base. plos.org This approach is noted for its use of low-cost and readily available reagents, providing good yields. plos.org Another well-documented procedure uses N,N-dimethylformamide (DMF) as the solvent, again with potassium carbonate as the base. orgsyn.org This method is effective but may require longer reaction times to achieve high conversion.
An alternative approach utilizes a CsF-Celite combination in acetonitrile. researchgate.net This system is also effective for N-alkylation but has been reported to produce mixtures of both N-mono and N,N-dialkylation products, potentially complicating purification. researchgate.net More specialized techniques such as phase-transfer catalysis (PTC) offer another avenue. crdeepjournal.orgacsgcipr.org A PTC system, using a catalyst like a quaternary ammonium (B1175870) salt, can facilitate the reaction between the water-insoluble aniline/propargyl halide and an aqueous or solid inorganic base, sometimes allowing for milder conditions and the use of different solvent systems. crdeepjournal.orgacsgcipr.org
Table 2: Comparison of Selected Synthetic Protocols for N-Alkylation of Aniline
| Protocol | Alkylating Agent | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Standard K₂CO₃ Method | Propargyl Bromide | Potassium Carbonate (K₂CO₃) | Acetone | Convenient, uses low-cost reagents, good yields reported for aniline derivatives. plos.org | plos.orgnih.gov |
| DMF Method | Propargyl Bromide | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Effective for mono-alkylation when using excess aniline; adaptable for di-alkylation. orgsyn.org | orgsyn.org |
| CsF-Celite Method | Alkyl Halides | Cesium Fluoride on Celite | Acetonitrile | Provides an alternative to carbonate bases but may result in low chemoselectivity between mono- and di-alkylation. researchgate.net | researchgate.net |
| Phase-Transfer Catalysis (PTC) | Propargyl Halide | Inorganic Base (e.g., NaOH, K₂CO₃) | Biphasic or Solid-Liquid | Can improve reaction rates and allows use of inorganic bases with organic substrates. crdeepjournal.org | crdeepjournal.orgacsgcipr.org |
Chemical Reactivity and Mechanistic Pathways of N,n Dipropargylaniline
Nucleophilic Behavior of the Nitrogen Atom
The nitrogen atom in N,N-Dipropargylaniline possesses a lone pair of electrons, which confers nucleophilic character upon the molecule. quora.com This allows it to react with a range of electron-deficient species, or electrophiles. The availability of this lone pair enables the nitrogen to act as a nucleophile, initiating reactions by donating its electrons to form new covalent bonds. quora.com
Reactions with Electrophilic Substrates (e.g., Alkyl Halides, Carbonyl Compounds)
The nucleophilicity of the nitrogen atom is evident in its reactions with various electrophilic substrates, most notably alkyl halides and carbonyl compounds.
Reactions with Alkyl Halides: this compound can react with primary alkyl halides through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comyoutube.com In this reaction, the nitrogen's lone pair attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group. This process results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms. A similar reaction is the synthesis of tetrapropargyl diamine compounds, which involves the reaction of a diamine with propargyl bromide. nih.gov
Reactions with Carbonyl Compounds: The nitrogen atom of this compound can also engage in nucleophilic addition to the electrophilic carbon of a carbonyl group in aldehydes and ketones. pnu.ac.irsioc-journal.cn This attack typically forms a tetrahedral intermediate which can then proceed through various pathways. One such pathway is demonstrated in the catalytic oxidative methoxycarbonylation of N,N-dipropargylarylamines. researchgate.net In this complex process, the reaction is complicated by concurrent dimerization, polymerization, and cyclization, with the stability of intermediate palladium complexes playing a key role in determining the final products. researchgate.net The reaction of related N,N-dialkylanilines with arylaldehydes to produce triarylmethane derivatives also proceeds via the nucleophilic attack of the aniline (B41778) on an activated carbonyl group. sioc-journal.cn
Polymerization Chemistry and Mechanistic Studies
The defining structural feature of this compound for polymerization is its two terminal alkyne (propargyl) groups. This α,ω-diyne structure makes it an ideal monomer for cyclopolymerization, a process that yields conjugated polymers with cyclic units integrated into the polymer backbone. tandfonline.com
Cyclopolymerization Pathways
Cyclopolymerization of 1,6-diynes like this compound is a chain-growth process initiated by a metal alkylidene catalyst, such as a Schrock or Grubbs-type initiator. The mechanism involves the intramolecular cyclization of the monomer after it coordinates to the metal center, leading to the formation of a polymer chain containing five- or six-membered rings. The choice between these ring sizes is a critical aspect of controlling the polymer's structure and properties.
The synthesis of precisely structured conjugated polymers from this compound and similar 1,6-diynes hinges on controlling the regio- and stereochemistry of the polymerization.
Regiospecificity: This refers to the orientation of the monomer insertion into the metal-catalyst bond, which determines the resulting ring structure in the polymer backbone. For a 1,6-diyne, α-insertion of the first alkyne group followed by cyclization leads to a five-membered ring, while initial β-insertion results in a six-membered ring. researchgate.netresearchgate.net Through the use of specific initiator systems, such as cationic molybdenum imido alkylidene N-heterocyclic carbene (NHC) complexes, high regioselectivity (>99% α-selectivity) can be achieved, yielding polymers with a uniform structure composed almost exclusively of five-membered rings. researchgate.net
The choice of initiator is paramount in dictating the final structure and properties of the polymer derived from this compound. Schrock initiators, which are high-oxidation-state molybdenum or tungsten alkylidene complexes, are particularly effective for this purpose. tandfonline.comtandfonline.com
These initiators can facilitate a living polymerization, which allows for precise control over the polymer's molecular weight and the ability to synthesize block copolymers through sequential monomer addition. tandfonline.comnih.gov The specific ligands on the Schrock initiator have a profound impact on the polymerization outcome. For example, initiators with non-fluorinated alkoxide ligands have been used to produce polymers based solely on 5-membered rings. tandfonline.com The addition of a Lewis base, such as quinuclidine, can further enhance the selectivity for 5-membered ring formation, even at room temperature. researchgate.nettandfonline.com In contrast, initiators bearing more electron-withdrawing fluoroalkoxide ligands may yield a mixture of five- and six-membered rings. tandfonline.com
The table below summarizes the influence of different molybdenum-based initiator systems on the cyclopolymerization of 1,6-diynes, which serves as a model for the behavior of this compound.
| Initiator System | Key Features/Additives | Resulting Polymer Structure | Reference |
|---|---|---|---|
| Mo(N-2,6-i-Pr₂-C₆H₃)(CHCMe₂Ph)(OCH(CH₃)₂)₂ | Low temperature initiation | >96% 5-membered rings | tandfonline.com |
| Mo(N-2,6-Me₂-C₆H₃)(CHCMe₂Ph)(OC(CH₃)₃)₂ | Addition of quinuclidine | >96% 5-membered rings at room temperature | tandfonline.com |
| Mo(NAr)(=CHCMe₂Ph)(NHC)(OTf)₂ | Cationic NHC complex | High α-selectivity (>99%), all-trans, syndiotactic polymer | researchgate.net |
| Mo(CH-t-Bu)(NAr)[OCMe(CF₃)₂]₂ | Fluoroalkoxide ligands | Mixture of 5- and 6-membered rings | researchgate.net |
Ring-Opening Metathesis Polymerization (ROMP) Mechanisms
Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that proceeds via the opening of strained cyclic alkenes, catalyzed by metal alkylidene complexes like those developed by Grubbs and Schrock. nsf.govnih.gov It is important to clarify that this compound, as an acyclic diyne, is a monomer for cyclopolymerization, not directly for ROMP. tandfonline.comuni-stuttgart.de
For a compound based on the this compound framework to undergo ROMP, it would first need to be chemically transformed into a strained, ring-containing monomer. For example, the two propargyl groups could potentially undergo an intramolecular cycloaddition to form a bicyclic or other strained olefin structure. This newly formed cyclic monomer could then participate in ROMP.
The general mechanism of ROMP involves the following steps:
Initiation: The strained cyclic olefin coordinates to the metal alkylidene catalyst. This is followed by a [2+2] cycloaddition between the olefin's double bond and the metal-carbon double bond of the catalyst, forming a metallacyclobutane intermediate.
Propagation: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition, cleaving the ring of the original monomer and forming a new, longer metal alkylidene species. This new species then reacts with another monomer molecule, and the process repeats, propagating the polymer chain. nsf.govmdpi.com
Termination: The living polymerization can be intentionally terminated by adding a specific agent that reacts with the propagating metal-carbene species.
While there are no direct reports of ROMP using monomers derived from this compound, the polymerization of functionalized norbornene derivatives serves as an excellent model for this mechanism. nih.govrsc.org Such a strategy could theoretically be applied to create novel polymers with the N-phenylamine moiety incorporated directly into the polymer backbone, offering a pathway to materials with unique electronic and physical properties.
Electropolymerization Pathways for Ionene Polymer Formation
The electropolymerization of N-alkylated aniline derivatives, such as this compound, is a known route to forming "ionene polymers". utexas.edu These polymers are characterized by the presence of quaternary ammonium sites within their polymeric backbone. utexas.edu The anodic oxidation of N,N-dialkylaniline derivatives in an acidic solution can lead to the formation of a thin polymer film on the electrode surface. utexas.eduresearchgate.net This process can occur through either potential cycling or controlled potential electrolysis. researchgate.net The resulting polymer film demonstrates electrochemical activity in both acidic and neutral pH solutions. utexas.eduresearchgate.net The mechanism of electropolymerization is initiated by the irreversible oxidation of the aniline derivative at a high anodic potential. nih.gov For N,N-dialkylanilines, the reaction pathways can be diverse and are influenced by factors such as the concentration of the amine and the duration of the electrolysis. utexas.edu
Considerations for Free Radical Polymerization in N-Alkylated Aniline Systems
This compound is a monomer that can undergo free-radical polymerization. researchgate.net This type of polymerization proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.orgfujifilm.com The process is initiated by the formation of free radicals, which then add to monomer units to grow the polymer chain. wikipedia.org Free-radical polymerization of multivinyl monomers like this compound can result in various polymer architectures, including linear, cyclized, branched, and crosslinked networks. researchgate.net The final structure is determined by the relative rates of intermolecular and intramolecular chain-propagation reactions. researchgate.net
It is important to note that in N-alkylated aniline systems, such as those involving N,N-dimethylaniline, certain initiators can be employed to achieve quasi-living free radical polymerization. rsc.org For instance, N,N-Dimethylanilinium p-toluenesulfonate has been successfully used to polymerize alkyl methacrylate (B99206) monomers. rsc.org This type of polymerization proceeds through a radical mechanism and can produce polymers with narrow polydispersities. rsc.org
Metal-Catalyzed Transformations
The propargyl groups of this compound are highly susceptible to transformations catalyzed by various transition metals, offering pathways to a wide array of functionalized molecules.
Oxidative Carbonylation Processes and Product Derivatization
The oxidative carbonylation of N,N-dipropargylarylamines, including this compound, has been investigated using a PdCl2-CuCl2 catalytic system. researchgate.net This process involves consecutive reactions of substitutive and additive methoxycarbonylation, which can be complicated by dimerization, polymerization, and cyclization. researchgate.net The stability of the intermediate reactionary complexes with the catalytic system plays a crucial role in determining the outcome of the process. researchgate.net The reaction can yield a variety of products, including cyclic amino triesters. researchgate.net
Table 1: Products of Oxidative Methoxycarbonylation of Substituted N,N-Dipropargylanilines. researchgate.net
| Substituent (R) | Product 2 | Product 3 | Product 4 |
| p-Toluidine (1b) | - | - | Polymer (up to 10%) |
| p-Anisidine (1c) | - | - | - |
| Br (d) | 2d (55%) | - | - |
| Cl (e) | 2e (30%) | 3e (36%) | 4e (43%) |
| 3-Br (f) | - | 3f (47%) | 4f (10%) |
| 3-Cl (g) | - | 3g (40%) | - |
| 2-Br (h) | - | 3h (45%) | 4h (18%) |
| 2-Cl (i) | - | 3i (24%) | - |
Note: The table presents a selection of results from the study. Dashes indicate that the corresponding product was not reported for that specific substituent.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactivity for Ligand Synthesis
The terminal alkyne groups of this compound make it a suitable substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a prominent example of "click chemistry". nih.gov This reaction allows for the efficient synthesis of triazole-containing ligands. nih.govbeilstein-journals.org The CuAAC reaction is typically catalyzed by copper(I) species, which can be generated in situ from a copper(II) source and a reducing agent. nih.gov The reaction kinetics can be influenced by the choice of ligands, solvents, and the concentrations of the catalyst and reactants. nih.govnih.gov For instance, the use of specific ligands can accelerate the reaction rate. nih.gov The synthesis of multivalent ligands can be achieved through the CuAAC reaction; however, challenges such as the inhibition of the reaction at intermediate stages can occur. nih.gov
Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.govlibretexts.org While specific examples detailing the direct use of this compound in all types of palladium-catalyzed reactions are not extensively covered in the provided search results, the general reactivity of its functional groups suggests its potential as a substrate in several key transformations. The aryl group of this compound can potentially participate in C-N cross-coupling reactions, a method widely used for the synthesis of anilines and their derivatives. nih.govnih.gov Furthermore, the alkyne moieties could be involved in Sonogashira coupling reactions, which couple terminal alkynes with aryl or vinyl halides. youtube.com The success of these reactions often depends on the choice of the palladium catalyst, which typically consists of a precursor and a ligand. libretexts.org
Aromatic Ring Reactivity Patterns
The aniline core of this compound is an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. The N,N-dipropargylamino group is an activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. vaia.combyjus.com This electron-donating effect is due to the resonance delocalization of the nitrogen's lone pair of electrons into the aromatic system. vaia.com As a result, this compound is expected to be highly reactive towards electrophiles and would direct incoming electrophiles to the ortho and para positions. byjus.com Common EAS reactions include halogenation, nitration, and sulfonation. byjus.commasterorganicchemistry.com However, the reactivity can be influenced by steric hindrance from the bulky dipropargyl groups at the nitrogen atom, which might affect the approach of the electrophile to the ortho positions. vaia.com
Electrophilic Aromatic Substitution Pathways in N-Alkylated Anilines
The dialkylamino group of N-alkylated anilines is a potent activating group in electrophilic aromatic substitution (EAS) reactions. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself. vanderbilt.edu For instance, N,N-dimethylaniline is reported to be 10¹⁸ times more reactive than benzene in certain EAS reactions.
The increased electron density is concentrated at the ortho and para positions relative to the amino group, as depicted by resonance structures. Consequently, the dialkylamino group is a strong ortho-, para-director for incoming electrophiles. byjus.com The general mechanism for electrophilic aromatic substitution involves a two-step process:
Attack of the electrophile: The π-electrons of the aromatic ring attack the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of thering. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, the high reactivity of N-alkylated anilines can present challenges. Reactions such as bromination are often difficult to control, leading to the ready formation of di- and tri-substituted products. libretexts.org Furthermore, under the strongly acidic conditions required for nitration or Friedel-Crafts reactions, the basic nitrogen atom can be protonated or can coordinate to the Lewis acid catalyst (e.g., AlCl₃). This converts the activating amino group into a strongly deactivating ammonium group (-NR₂H⁺), which directs incoming electrophiles to the meta position and slows the reaction down significantly. libretexts.orgnih.gov
Steric hindrance also plays a crucial role. The introduction of alkyl substituents on the nitrogen or at the ortho position of the aniline can diminish the rate of electrophilic attack. While the N,N-dipropargyl groups are less bulky than, for example, two tert-butyl groups, their presence will still influence the regioselectivity, potentially favoring the para product over the ortho products due to steric impediment.
| Reaction Type | Reagents | Typical Products for N,N-Dialkylanilines | Directing Effect |
| Bromination | Br₂ in H₂O or CH₃COOH | 2,4,6-Tribromo derivative | Ortho, Para |
| Nitration | HNO₃, H₂SO₄ | Para-nitro derivative (often with ring oxidation) | Ortho, Para |
| Sulfonation | Fuming H₂SO₄ | Para-sulfonic acid derivative | Ortho, Para |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | Generally fails due to catalyst complexation | (Deactivated) |
| Diazo Coupling | ArN₂⁺Cl⁻ | Para-azo compound | Ortho, Para |
Formation and Transformations via Iminium Ion Intermediates
A significant pathway in the reactivity of N,N-dialkylated anilines, including this compound, involves the formation of iminium ion intermediates. These species are generated through the oxidation of the N,N-dialkylaniline.
A proposed general mechanism for this oxidation, particularly with transition metal catalysts and an oxidant like tert-butyl hydroperoxide (TBHP), involves a rate-determining single electron transfer (SET) from the aniline to the oxidant. This forms an N,N-dialkylaniline radical cation. This is followed by the cleavage of a C-H bond at the alpha-position to the nitrogen and a second SET, which completes the conversion to the iminium ion. chemistrytalk.org
Once formed, the iminium ion is a potent electrophile and can undergo a variety of transformations. A key reaction is the capture of the iminium ion by a nucleophile. For instance, in the presence of an oxidant, N,N-dimethylaniline can react with terminal alkynes in a direct oxidative C-C coupling reaction. This transformation proceeds through an iminium ion intermediate which is then attacked by the acetylide, leading to the formation of a propargylamine. This type of reaction highlights a potential pathway for the functionalization of one of the propargyl groups of this compound itself or for its synthesis. inomar.edu.vn
Another important transformation involving iminium ions is their participation in cycloaddition reactions. Iminium ions generated in situ from N-aryl amines can act as dienophiles in [4+2] cycloaddition reactions (Povarov reaction) with electron-rich alkenes. This method allows for the rapid construction of complex polycyclic amine structures. masterorganicchemistry.com Similarly, azomethine ylides, which are related 1,3-dipoles consisting of an iminium ion adjacent to a carbanion, undergo 1,3-dipolar cycloadditions with dipolarophiles like alkenes or alkynes to form five-membered heterocyclic rings such as pyrrolidines. wikipedia.org The propargyl groups in this compound could potentially serve as the dipolarophile in such intramolecular reactions.
| Intermediate | Formation Method | Subsequent Transformation | Product Type |
| Iminium Ion | Oxidation of N,N-dialkylaniline (e.g., with TBHP) | Nucleophilic attack by an alkyne | Propargylamine |
| Iminium Ion | Condensation of secondary amine with aldehyde/ketone | [4+2] Cycloaddition (Povarov Reaction) | Tetrahydroquinoline |
| Iminium Ion | Oxidation of N-aryl tetrahydroisoquinoline | Nucleophilic attack by malonates | α-Functionalized amine |
| Azomethine Ylide | From imines/iminiums | 1,3-Dipolar Cycloaddition | Pyrrolidine/Pyrroline |
Applications in Advanced Materials Science
Synthesis of Functional Polymeric Architectures
The dual propargyl functionality of N,N-Dipropargylaniline allows for its participation in several polymerization reactions, leading to the formation of diverse and complex polymeric structures.
The terminal alkyne groups of this compound are highly reactive and can be polymerized through various modern synthetic routes. Two of the most significant techniques are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and cyclopolymerization.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," provides a highly efficient and specific method for polymer synthesis. researchgate.netnih.gov this compound can serve as a dialkyne monomer that reacts with difunctional azide-containing comonomers in a step-growth polymerization. This process yields linear polymers incorporating 1,2,3-triazole rings into the backbone, known for their stability and ability to coordinate with metal ions. The reaction proceeds under mild conditions with high yields, making it a powerful tool for creating well-defined polymeric materials. semanticscholar.orgnsf.govmdpi.com
Cyclopolymerization: In the presence of suitable catalysts, such as those based on molybdenum or tungsten, the two propargyl groups on a single this compound molecule can react intramolecularly and intermolecularly. This process, known as cyclopolymerization, leads to the formation of a polymer backbone containing cyclic structures. For related monomers like 9,9-dipropargylfluorene, this technique has been shown to produce conjugated polymers with five- and six-membered rings along the main chain. researchgate.net This method is crucial for developing polymers with rigid backbones and interesting electronic properties.
| Polymerization Technique | Description | Typical Comonomer/Catalyst | Resulting Polymer Structure |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient step-growth polymerization forming stable triazole linkages. researchgate.net | Bifunctional organic azides (e.g., 1,4-diazidobutane); Copper(I) catalyst. | Linear polymer with a backbone containing aromatic aniline (B41778) and triazole rings. |
| Cyclopolymerization | Polymerization of the dialkyne monomer leading to a backbone with cyclic repeat units. researchgate.net | Transition metal catalysts (e.g., MoCl5, WCl6). | Conjugated polymer backbone with fused ring systems and pendant phenylamine groups. |
The bifunctional nature of this compound makes it an excellent candidate for creating highly complex, three-dimensional polymer architectures. While not a typical AB₂ monomer for direct one-pot synthesis of hyperbranched polymers, it serves as a highly effective cross-linking agent. instras.comfrontiersin.org
When introduced into a polymerization reaction with multifunctional monomers or reacted with existing polymers containing complementary functional groups (like azides), this compound can form covalent bonds that link multiple polymer chains together. This results in the formation of a cross-linked polymer network. researchgate.net These networks are typically insoluble, infusible thermosets that exhibit enhanced thermal stability and mechanical robustness compared to their linear counterparts. This cross-linking capability is essential for applications requiring durable materials, such as coatings, adhesives, and composites. nih.gov
| Role of this compound | Reactant System | Resulting Architecture | Key Properties |
|---|---|---|---|
| Cross-linking Agent | Polymer with multiple azide (B81097) side groups + this compound. | Covalently cross-linked polymer network. | Thermoset, insoluble, increased thermal stability, enhanced solvent resistance. nih.gov |
| Network Former | Copolymerization with tetra-functional monomers (e.g., tetra-azides). | Highly branched and networked polymer structure. | High gel content, increased rigidity and modulus. |
Design of Conjugated Polymers with Tunable Electronic and Optical Properties
Incorporating this compound into a polymer structure provides a mechanism for tuning the material's electronic and optical properties. While polymerization through the propargyl groups does not necessarily create a fully conjugated backbone, the pendant aniline group has a profound electronic influence.
The nitrogen atom in the aniline group possesses a lone pair of electrons, making the N,N-disubstituted aniline moiety a strong electron-donating group. When integrated into a polymer, this group can raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of the material. By carefully selecting comonomers with electron-accepting properties, it is possible to control the polymer's HOMO-LUMO energy gap, which in turn dictates its absorption and emission characteristics. nih.gov This principle is fundamental to designing materials for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). leigroup.cn
Furthermore, polymers containing aniline derivatives are known to exhibit fluorescence. researchgate.net The emission properties of polymers incorporating this compound can be tuned by altering the polymer backbone and the electronic environment around the aniline group, potentially leading to materials for sensor and imaging applications.
| Property | Effect of this compound Incorporation | Underlying Mechanism | Potential Application |
|---|---|---|---|
| Electrochemical Potential | Raises HOMO energy level. | The aniline group acts as an electron-donating moiety. nih.gov | Organic electronics, hole-transport layers. |
| Optical Absorption (λmax) | Can induce a red-shift (to longer wavelengths) in the absorption spectrum. | Reduces the HOMO-LUMO gap, enabling absorption of lower energy photons. | Organic photovoltaics, colored coatings. |
| Fluorescence (λem) | Can introduce or modify fluorescent properties. researchgate.net | The aniline moiety can act as a fluorophore within the polymer structure. | Fluorescent sensors, bio-imaging, OLEDs. |
Modulation of Material Properties via this compound Incorporation
The inclusion of this compound as a monomer or cross-linker significantly modulates the bulk properties of the resulting polymer, particularly its thermal and chemical stability.
Chemical and Mechanical Properties: The formation of a cross-linked network drastically reduces the polymer's solubility and swelling in common organic solvents, enhancing its chemical resistance. nih.gov Mechanically, the restricted movement of polymer chains in a network leads to an increase in material hardness, modulus, and resistance to deformation.
| Property | Linear Polymer (Hypothetical) | Cross-linked Network with this compound | Reason for Change |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Moderate | Higher | Increased chain rigidity from aromatic rings and cross-links. |
| Decomposition Temp. (Td) | Moderate | Significantly Higher | High bond energy of the cross-linked network requires more energy to break down. rsc.org |
| Solvent Swellability | High (may dissolve) | Low to negligible | Covalent network structure prevents polymer chains from being solvated and separating. nih.gov |
| Hardness/Modulus | Lower | Higher | Restricted chain mobility due to covalent cross-links. |
Coordination Chemistry and Catalysis
N,N-Dipropargylaniline as a Ligand Precursor in Metal Complexation
The presence of both a nitrogen donor and two π-acidic alkyne groups in this compound makes it an exemplary scaffold for creating multidentate ligands. These ligands can then be used to form stable complexes with a variety of transition metals, leading to novel structures and reactivity.
Rational Design and Synthesis of Novel Amine-Alkyne Ligands
This compound serves as a key starting material for the synthesis of more complex ligand architectures. nih.gov A prominent strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, which transforms the terminal alkyne groups into 1,2,3-triazole rings. This method allows for the facile introduction of various functional groups, thereby tuning the electronic and steric properties of the resulting ligand. nih.govacs.org For instance, reacting this compound with benzyl (B1604629) azide (B81097) in the presence of a copper(I) catalyst yields N,N-bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)aniline (L1), a ligand featuring a single amine-bis(triazole) chelate. nih.gov This modular approach enables the creation of a library of ligands with tailored properties for specific applications in metal complexation and catalysis.
The synthesis of such ligands is typically carried out under standard laboratory conditions. The reaction of this compound with an appropriate azide, often in the presence of a copper(I) source like copper(I) iodide and a base such as triethylamine, leads to the desired triazole-containing ligand in good yields. nih.gov The versatility of this synthetic route has been demonstrated in the preparation of various multidentate ligands, highlighting the importance of this compound as a foundational building block. acs.org
Chelation Behavior and Coordination Modes with Transition Metals
Ligands derived from this compound exhibit diverse chelation behaviors and coordination modes with transition metals, influenced by the ligand's structure and the nature of the metal ion. nih.govucj.org.ua For example, the amine-bis(triazole) ligand L1, derived from this compound, coordinates to copper(I) bromide to form a mononuclear complex, CuBr(L1). nih.govresearchgate.net In this complex, the ligand acts as a tridentate donor, coordinating to the copper center through the central amine nitrogen and two nitrogen atoms from the triazole rings.
The coordination environment can be further influenced by the introduction of linking units between multiple this compound-based chelating fragments. This can lead to the formation of dinuclear or polynuclear complexes where the ligands bridge multiple metal centers. nih.govresearchgate.net The study of these coordination modes is crucial, as the geometry and electronic structure of the resulting metal complexes directly impact their subsequent catalytic activity. ucj.org.uanih.gov Techniques such as X-ray crystallography, UV-Vis titrations, and computational studies are instrumental in elucidating the precise structures and bonding within these coordination compounds. nih.govresearchgate.net
Catalytic Activities of this compound-Derived Systems
The metal complexes formed from this compound-derived ligands have shown significant promise as catalysts in a range of organic transformations. Their tunable nature allows for the optimization of catalytic performance, leading to efficient and selective reactions under mild conditions.
Aerobic Alcohol Oxidation Catalysis
A notable application of this compound-derived catalytic systems is in the aerobic oxidation of alcohols to aldehydes and ketones. nih.govhelsinki.fi This transformation is of fundamental importance in organic synthesis for the production of fine chemicals and pharmaceuticals. nih.gov Copper complexes incorporating ligands derived from this compound, in conjunction with a co-catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), have proven to be highly effective for this purpose. nih.govresearchgate.net
These catalyst systems can efficiently promote the oxidation of a wide range of alcohols, including both primary and secondary benzylic and aliphatic substrates, using molecular oxygen from the air as the terminal oxidant. nih.govnih.gov The reactions are typically carried out under mild conditions, often at room temperature, and can exhibit high turnover frequencies. researchgate.net For instance, a system composed of CuBr, a dinuclear copper complex with a naphthalene-bridged bis(amine-bis(triazole)) ligand (derived from a molecule analogous to this compound), TEMPO, and N-methylimidazole (NMI) efficiently catalyzes the aerobic oxidation of benzyl alcohol to benzaldehyde (B42025) with a high turnover frequency of 39 h⁻¹. researchgate.net
Table 1: Catalytic Performance in Aerobic Oxidation of Benzyl Alcohol
| Catalyst System | Co-catalyst/Additive | Solvent | Temperature | Time (h) | Conversion/Yield (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|---|---|---|
| CuBr/L1 | TEMPO/NMI | CH₃CN | Room Temp. | 1 | ~15 | ~15 | researchgate.net |
| CuBr/L2 | TEMPO/NMI | CH₃CN | Room Temp. | 1 | ~30 | ~30 | researchgate.net |
| CuBr/L3 | TEMPO/NMI | CH₃CN | Room Temp. | 1 | ~39 | 39 | researchgate.net |
(L1 is derived from this compound; L2 and L3 are dinuclear analogues with different linkers)
Mechanistic Insights into Catalytic Cycles and Intermediate Formation
Understanding the mechanism of a catalytic reaction is key to its optimization. For the aerobic oxidation of alcohols catalyzed by copper complexes derived from this compound, the proposed mechanism involves a series of redox steps involving the copper center and the TEMPO co-catalyst. d-nb.infochemrxiv.org The catalytic cycle is believed to involve the formation of various copper intermediates, including Cu(I) and Cu(II) species. researchgate.net
Design and Application in Heterogeneous Catalysis (e.g., Supported Nanocatalysts)
While homogeneous catalysts offer high activity and selectivity, their separation and reuse can be challenging. To address this, there is growing interest in developing heterogeneous catalysts by immobilizing this compound-derived complexes onto solid supports. rsc.orgresearchgate.net This approach combines the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems, such as easy recovery and recycling. mdpi.com
One promising strategy involves anchoring the catalytic complexes onto materials with high surface areas, such as silica (B1680970), carbon-based materials, or magnetic nanoparticles. rsc.orgresearchgate.netgoogle.com The functional groups on the this compound-derived ligand can be modified to facilitate covalent attachment to the support material. This not only allows for the heterogenization of the catalyst but can also prevent the agglomeration of catalytically active metal nanoparticles, thereby maintaining high activity over multiple catalytic cycles. mdpi.comaps.org
The development of such supported nanocatalysts is a burgeoning area of research. rsc.org The synergy between the molecularly defined catalytic center derived from this compound and the properties of the support material can lead to enhanced stability and reactivity. aps.org These advanced materials hold significant potential for applications in sustainable chemical synthesis and industrial processes.
Influence of Ligand Architecture on Catalytic Performance and Stability
The architecture of a ligand is a critical determinant in the efficacy and longevity of a catalyst. In the context of coordination complexes derived from this compound, the ligand's structure can be systematically modified to fine-tune the catalytic properties of the metallic center. These modifications primarily involve altering the steric and electronic environment around the metal, which in turn influences the catalyst's activity, selectivity, and stability.
The steric properties of the ligand, such as the bulkiness of substituents, can control access to the catalytic site, thereby influencing substrate selectivity. acs.orgnih.gov Electron-donating or electron-withdrawing groups on the ligand framework can modulate the electron density at the metal center, which is crucial for various steps in a catalytic cycle, including oxidative addition and reductive elimination. nih.govnih.gov The stability of the resulting metal complex is also paramount; a well-designed ligand can prevent catalyst decomposition under reaction conditions, leading to higher turnover numbers and a longer catalyst lifetime. nih.gov
Research Findings on Substituted this compound Ligands
Research into the catalytic applications of this compound has demonstrated how modifications to its basic structure can significantly impact reaction outcomes.
In one study, the catalytic oxidative methoxycarbonylation of a series of N,N-dipropargylarylamines was investigated using a PdCl₂-CuCl₂ system. The outcomes of these reactions were found to be dependent on the stability of the intermediate palladium and copper complexes. The nature and position of substituents on the aniline's aryl ring directly influenced the yields of the resulting cyclic amino triesters and other products. This highlights the role of the ligand's electronic properties in directing the course of the catalytic process. Current time information in Bangalore, IN. For instance, electron-donating groups like methyl and methoxy (B1213986) at the para-position led to similar product distributions, while halogen substituents at different positions resulted in varied yields of mono- and di-substituted products, underscoring the interplay of electronic and steric factors. Current time information in Bangalore, IN.
The following table summarizes the product yields for the methoxycarbonylation of various N,N-dipropargylarylamines, illustrating the influence of the substituent on the aniline (B41778) ring.
| Substituent (R) on Aniline Ring | Product | Yield (%) | Reference |
|---|---|---|---|
| p-CH₃ | Cyclic amino triester | 11 | Current time information in Bangalore, IN. |
| p-OCH₃ | Cyclic amino triester | Not specified, similar to p-CH₃ | Current time information in Bangalore, IN. |
| p-Cl | 2e (monosubstituted) | 30 | Current time information in Bangalore, IN. |
| 3e (disubstituted) | 36 | Current time information in Bangalore, IN. | |
| m-Br | 3f (disubstituted) | 47 | Current time information in Bangalore, IN. |
| m-Cl | 3g (disubstituted) | 40 | Current time information in Bangalore, IN. |
| o-Br | 3h (disubstituted) | 45 | Current time information in Bangalore, IN. |
| 4h (dimer) | 18 | Current time information in Bangalore, IN. | |
| o-I | 3i (disubstituted) | 24 | Current time information in Bangalore, IN. |
In another line of research, this compound served as a foundational scaffold for the synthesis of more complex 1,2,3-triazolium-derived mesoionic carbene (MIC) ligands. These ligands were then used to create gold (Au) catalysts for the cycloisomerization of enynes. In this context, the architecture of the ligand, specifically the steric bulk of the substituent on the nitrogen of the triazole ring, was shown to be a deciding factor in the reaction's selectivity. A bulkier substituent led to a higher selectivity for the 5-exo cyclization product over the 6-endo product. This demonstrates a clear case of steric control exerted by the ligand architecture on the catalytic performance. acs.org
The table below illustrates the effect of substituent bulk on the product ratio in the Au-catalyzed cycloisomerization of an enyne.
| Catalyst (based on this compound scaffold) | Substituent at Nitrogen | Product Ratio (5-exo : 6-endo) | Reference |
|---|---|---|---|
| 13a | Less bulky | Exclusive formation of 5-exo product | acs.org |
| 13b | Bulkier | 1 : 1.4 | acs.org |
Theoretical and Computational Chemistry of N,n Dipropargylaniline Systems
Electronic Structure Analysis and Molecular Orbital Theory
Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the electronic structure of molecules by treating electrons as moving under the influence of all the nuclei in the molecule. wikipedia.org In this framework, atomic orbitals combine to form molecular orbitals, which extend over the entire molecule and can be used to predict molecular properties like reactivity and geometry. wikipedia.orgnumberanalytics.com The process of combining atomic orbitals to create molecular orbitals is known as the linear combination of atomic orbitals (LCAO). wikipedia.orgunizin.org
The electronic structure of N,N-Dipropargylaniline is characterized by the interaction of several key functional groups: the aniline (B41778) nitrogen, the aromatic phenyl ring, and the two propargyl groups, each containing a carbon-carbon triple bond (alkyne).
Nitrogen Lone Pair: The nitrogen atom possesses a lone pair of electrons that can participate in conjugation with the phenyl ring's π-system.
Phenyl π-System: The benzene (B151609) ring has a delocalized π-electron system.
Alkyne π-Systems: Each propargyl group contains two π-bonds, which are perpendicular to each other.
Molecular orbitals are generally categorized as bonding or antibonding. unizin.orgyoutube.com Bonding orbitals, which are lower in energy, result from the constructive interference of atomic orbitals and increase electron density between the nuclei, strengthening the bond. unizin.orgyoutube.com Conversely, antibonding orbitals are higher in energy and arise from destructive interference, creating a node between the nuclei and weakening the bond. unizin.orgyoutube.com
Table 1: Key Principles of Molecular Orbital Theory
| Principle | Description | Relevance to this compound |
|---|---|---|
| Aufbau Principle | Electrons fill the lowest energy molecular orbitals available. numberanalytics.com | Determines the ground-state electron configuration of the molecule. |
| Pauli Exclusion Principle | A maximum of two electrons, with opposite spins, can occupy a single molecular orbital. numberanalytics.com | Governs the electron occupancy of each calculated MO. |
| Hund's Rule | Electrons will singly occupy degenerate (same-energy) orbitals before pairing up. numberanalytics.com | Important for understanding the electronic state, especially in excited states or radical ions. |
Mechanistic Elucidation through Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.org It is frequently employed to elucidate complex reaction mechanisms by calculating the potential energy surface of a reaction. nih.govacs.org This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For reactions involving N,N-disubstituted anilines, DFT has been used to propose detailed mechanisms. For instance, in transition metal-catalyzed oxidative Mannich reactions of N,N-dialkylanilines, the mechanism is proposed to involve a rate-determining single electron transfer (SET) step. nih.gov This SET is followed by the cleavage of a C-H bond and the formation of an iminium ion, which is then trapped by a nucleophile. nih.gov
In the context of this compound, DFT calculations would be invaluable for studying its unique reactivity, such as its propensity for cyclization and polymerization. By modeling the reaction pathways, researchers can:
Propose Plausible Mechanisms: DFT can be used to compare different potential reaction pathways, with the most plausible path being the one with the lowest activation energy barrier for its rate-determining step. nih.gov
Characterize Intermediates: The calculations can provide geometries and energies for short-lived intermediates that are difficult to detect experimentally.
Analyze Transition States: The structure of the transition state reveals the geometry of the atoms at the peak of the energy barrier, offering critical clues about how bonds are formed and broken.
Investigate Solvent and Substituent Effects: The models can be refined to include the effects of different solvents or substituents on the reaction mechanism and energetics. nih.gov
For example, studying the cyclopolymerization of this compound would involve modeling the coordination of the alkyne to the metal catalyst, the insertion step, and the subsequent propagation steps to build the polymer chain.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry is a key tool for predicting the outcome of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. nih.gov This is particularly relevant for complex molecules like this compound, where multiple reactive sites exist.
The cyclopolymerization of 1,6-diynes, including this compound, using ruthenium and molybdenum catalysts has been shown to proceed with remarkable selectivity. researchgate.net Computational studies, in conjunction with experimental results, help explain the origins of this control.
Reactivity: The reactivity of the propargyl groups is significantly influenced by the electronic nature of the aniline moiety and the specific metal catalyst used.
Regioselectivity: This refers to the preference for one direction of bond formation over others. In the cyclopolymerization of this compound, a high α-selectivity (>99%) is observed. researchgate.net This means that the insertion of the monomer occurs preferentially at the α-carbon of the alkyne relative to the catalyst's metal-carbon bond. A proposed mechanism explains this high regioselectivity. researchgate.net
Stereoselectivity: This describes the preferential formation of one stereoisomer over another. The cyclopolymerization of substituted 1,6-diynes can lead to polymers with high syndiotacticity, which is proposed to result from a chain-end-controlled approach of the monomer to the metal alkylidene. researchgate.net
Table 2: Observed Selectivity in the Cyclopolymerization of 1,6-Heptadiynes
| Catalyst Type | Monomer | Regioselectivity (α-insertion) | Stereoselectivity (syndiotacticity) | Reference |
|---|---|---|---|---|
| Cationic Molybdenum Imido Alkylidene NHC Complexes | 4,4-disubstituted 1,6-heptadiynes | >99% | High, up to >99% | researchgate.net |
| Ruthenium Alkylidene Complexes | This compound | >99% | Not Specified | researchgate.net |
Note: This table summarizes findings for the general class of 1,6-heptadiynes, with specific data points where available.
Modeling of Ligand-Metal Interactions and Their Impact on Catalysis
In metal-catalyzed reactions, the interaction between the substrate (which can also act as a ligand) and the metal center is fundamental to the catalytic cycle. orientjchem.orgvu.nl this compound's two propargyl groups can coordinate to a metal center, initiating processes like cyclopolymerization. Computational modeling provides a molecular-level understanding of these crucial interactions.
The design of effective catalysts relies on tuning the electronic and steric properties of the ligands attached to the metal center. nih.gov These ligands modulate the metal's reactivity and are essential for achieving high activity and selectivity. orientjchem.orguni-stuttgart.de In the case of the polymerization of this compound, the ligands on the ruthenium or molybdenum catalyst play a decisive role. researchgate.net
Modeling of the ligand-metal interactions can reveal:
Bonding Nature: The interaction between the alkyne π-orbitals of this compound and the metal's d-orbitals can be analyzed. This typically involves σ-donation from the alkyne's filled π-orbital to an empty metal orbital, and π-backbonding from a filled metal d-orbital to the alkyne's empty π* antibonding orbital. vu.nl The strength of this backbonding can influence the geometry of the complex. vu.nl
Electronic Effects: The electronic properties of the ancillary ligands on the catalyst (e.g., N-heterocyclic carbenes, phosphines) dictate the electron density at the metal center. beilstein-journals.orgunizar.es This, in turn, affects the strength of the metal-alkyne bond and the energy barrier for subsequent reaction steps.
Steric Hindrance: The size and shape of the ligands create a specific environment around the metal center, which can direct the incoming monomer to bind in a specific orientation, thus controlling regioselectivity and stereoselectivity. vu.nl
By using DFT and other computational methods, chemists can model the entire catalytic cycle, from the initial coordination of the this compound to the final product release, providing a detailed picture of how the catalyst achieves its function. vu.nl
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. uobasrah.edu.iqresearchgate.net
In the ¹H NMR spectrum of N,N-Dipropargylaniline, distinct signals corresponding to the aromatic, methylene (B1212753), and acetylenic protons are expected. The protons on the phenyl group would appear as a series of multiplets in the aromatic region (~6.7–7.3 ppm). The two methylene groups (–CH₂–), being chemically equivalent, would likely produce a single signal, appearing as a triplet due to coupling with the adjacent acetylenic proton. This signal is anticipated in the range of 4.0–4.2 ppm. The terminal acetylenic protons (–C≡CH) are expected to produce a triplet at approximately 2.2–2.5 ppm.
The ¹³C NMR spectrum provides information on the carbon framework. youtube.com For this compound, signals for the aromatic carbons would be observed in the downfield region (~110–150 ppm). The methylene carbons (–CH₂) would likely appear around 40 ppm. The two carbons of the alkyne group are distinct; the terminal carbon (–C≡C H) is expected around 70-75 ppm, while the internal carbon attached to the methylene group (C ≡C–) would appear slightly further downfield, around 80 ppm.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic (Ar-H) | 6.7 - 7.3 (m) | 110 - 150 |
| Methylene (-CH₂-) | 4.0 - 4.2 (t) | ~40 |
| Acetylenic (-C≡CH) | 2.2 - 2.5 (t) | ~72 (CH), ~80 (C) |
Note: Predicted values based on typical ranges for similar functional groups. m = multiplet, t = triplet.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural features. libretexts.org
The most diagnostic peaks would be from the alkyne groups. A sharp, strong band around 3300 cm⁻¹ corresponds to the stretching vibration of the terminal acetylenic C-H bond (≡C–H). libretexts.org The carbon-carbon triple bond (C≡C) stretch would give rise to a sharp, though weaker, absorption in the range of 2100–2140 cm⁻¹ . The presence of the aromatic ring would be confirmed by C=C stretching vibrations within the ring, typically appearing as a set of bands in the 1500–1600 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹ . The tertiary amine C-N stretching vibration for an aromatic amine is expected in the 1335-1250 cm⁻¹ region. libretexts.orgorgchemboulder.com
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Acetylenic C-H Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C≡C Stretch | 2100 - 2140 | Weak to Medium, Sharp |
| Aromatic C=C Stretch | 1500 - 1600 | Medium |
| Aromatic C-N Stretch | 1250 - 1335 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Titration Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. shu.ac.uk Molecules with π-systems, like the aniline (B41778) derivative this compound, exhibit characteristic absorptions. The spectrum is expected to show absorptions arising from π → π* transitions within the benzene (B151609) ring. uzh.chslideshare.net These transitions in aniline derivatives typically result in two main absorption bands. The lone pair of electrons on the nitrogen atom can also participate in n → π* transitions, although these are often less intense. shu.ac.uk
Titration studies using UV-Vis spectroscopy would involve monitoring changes in the absorption spectrum upon the addition of a titrant, such as an acid. Protonation of the nitrogen atom would alter the electronic structure of the molecule, leading to a shift in the absorption maxima (a hypsochromic or "blue" shift), providing insights into the basicity of the amine.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation patterns of the molecule after ionization. jove.com
For this compound (C₁₂H₁₁N), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight (169.0891). In accordance with the nitrogen rule, the nominal molecular weight is an odd number, which is indicative of a molecule containing an odd number of nitrogen atoms. jove.com
Common fragmentation pathways for N,N-disubstituted anilines involve α-cleavage (cleavage of a bond beta to the nitrogen atom). miamioh.edu A primary fragmentation would be the loss of a propargyl radical (•CH₂C≡CH, mass of 39), leading to a significant fragment ion at [M-39]⁺. Further fragmentation of the aromatic ring could also occur, leading to characteristic aromatic fragments.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Comment |
|---|---|---|---|
| [M]⁺ | [C₁₂H₁₁N]⁺ | 169 | Molecular Ion |
| [M-1]⁺ | [C₁₂H₁₀N]⁺ | 168 | Loss of H radical |
| [M-39]⁺ | [C₉H₈N]⁺ | 130 | Loss of propargyl radical (α-cleavage) |
Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. rigaku.comexcillum.comjove.com This technique provides precise data on bond lengths, bond angles, and torsional angles.
An SC-XRD analysis of this compound would reveal the exact geometry of the molecule, including the planarity of the aniline ring and the orientation of the two propargyl substituents relative to the ring and to each other. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing in the solid state. nih.govulisboa.pt As of now, specific crystallographic data for this compound is not publicly available.
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Characterization
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. libretexts.org The aniline moiety is known to be electrochemically active and can undergo oxidation. srce.hrresearchgate.net
A cyclic voltammogram of this compound would likely exhibit an oxidation peak corresponding to the removal of an electron from the nitrogen atom, forming a radical cation. The potential at which this oxidation occurs provides information about the electron-donating ability of the molecule. Compared to N,N-dialkylanilines, the electron-withdrawing nature of the alkyne groups in the propargyl substituents might result in a higher oxidation potential. The reversibility of this peak would indicate the stability of the resulting radical cation on the timescale of the CV experiment. rasayanjournal.co.inresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or radical ions. wikipedia.orglibretexts.org
EPR spectroscopy would be a powerful tool for studying the radical cation of this compound, which can be generated through chemical or electrochemical oxidation. amrita.edursc.org The resulting EPR spectrum would provide direct evidence of the radical's existence. Analysis of the spectrum's hyperfine structure, which arises from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N), can provide detailed information about the electronic structure of the radical, including the distribution of the unpaired electron's spin density across the aromatic ring and the propargyl groups. acs.org
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools in the synthesis and application of this compound, providing robust methods for both the assessment of its purity and for real-time monitoring of reaction progress. The selection of a specific chromatographic method—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC)—is contingent upon the specific requirements of the analysis, such as the need for rapid qualitative checks, high-resolution quantitative purity determination, or analysis of volatile components.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a fundamental and widely used technique for the qualitative analysis of this compound. Its simplicity, speed, and low cost make it an ideal method for routine purity checks and for monitoring the progress of reactions where this compound is either a reactant or a product.
Purity Assessment: TLC is effective for quickly estimating the purity of this compound by separating it from non-volatile impurities. A typical procedure involves spotting a dilute solution of the compound onto a silica (B1680970) gel plate and developing it with an appropriate solvent system. The purity can be inferred by the presence of a single spot.
Reaction Monitoring: In synthetic applications, such as the formation of triazoles via click chemistry or the synthesis of polymeric materials, TLC is invaluable for tracking the consumption of this compound and the appearance of the product. By spotting the reaction mixture alongside the starting material on a TLC plate, the progress of the reaction can be visualized over time. The choice of eluent is critical for achieving good separation between the starting material and the product.
| Parameter | Description | Details and Typical Values |
| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel 60 F254 is most commonly used for its versatility and wide range of applications with organic molecules like this compound. |
| Mobile Phase (Eluent) | The solvent or mixture of solvents that moves up the stationary phase. | A mixture of non-polar and polar solvents is typically employed. Common systems include Hexane/Ethyl Acetate in ratios from 9:1 to 4:1 (v/v). The optimal ratio is determined empirically to achieve a retention factor (Rf) of approximately 0.3-0.5 for the compound of interest. |
| Visualization | The method used to see the separated spots on the TLC plate. | This compound is UV active due to the aniline core, allowing for visualization under a UV lamp at 254 nm. Staining with potassium permanganate (B83412) (KMnO4) can also be used for visualization, which is particularly useful if the product is not UV active. |
This table is based on common practices for the chromatographic analysis of aniline derivatives and may require optimization for specific applications of this compound.
High-Performance Liquid Chromatography (HPLC)
For a more precise and quantitative assessment of purity, High-Performance Liquid Chromatography is the method of choice. HPLC offers superior resolution and sensitivity compared to TLC and can be used to detect and quantify even trace impurities.
Purity Assessment: A reversed-phase HPLC method is generally suitable for this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity is determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram. This method is particularly useful for final product quality control.
| Parameter | Description | Details and Typical Values |
| Stationary Phase | The material packed into the HPLC column. | C18 (Octadecylsilyl) columns are widely used for reversed-phase chromatography of aromatic amines. Particle sizes of 3-5 µm are common for analytical applications. |
| Mobile Phase | The solvent mixture pumped through the column. | A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water is typical. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), can improve peak shape and resolution. |
| Detection | The method used to detect the compound as it elutes from the column. | UV detection is standard, with the wavelength set to the absorption maximum of the aniline chromophore (typically around 254 nm). Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of the main component and any impurities. |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | A flow rate of 0.5-1.5 mL/min is common for standard analytical columns. |
This table represents a general starting point for HPLC method development for this compound, and specific parameters will vary based on the instrumentation and the nature of potential impurities.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly well-suited for assessing the presence of volatile impurities and for quantitative analysis.
Purity Assessment and Reaction Monitoring: GC, often coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of components in a sample. For purity assessment, a single peak corresponding to this compound would indicate a high degree of purity. In reaction monitoring, GC can be used to follow the disappearance of volatile starting materials and the appearance of volatile products.
| Parameter | Description | Details and Typical Values |
| Stationary Phase | The non-volatile liquid coated on the inside of the capillary column. | A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for the analysis of aniline derivatives. |
| Carrier Gas | The inert gas that carries the sample through the column. | Helium or hydrogen are commonly used carrier gases. |
| Injector Temperature | The temperature at which the sample is vaporized. | A temperature of 250-280 °C is typically sufficient to ensure complete and rapid vaporization without thermal degradation. |
| Oven Temperature Program | The temperature profile of the column during the analysis. | A temperature gradient is often employed, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of all components. |
| Detector | The device used to detect the compounds as they elute from the column. | A Flame Ionization Detector (FID) provides good sensitivity for quantitative analysis. A Mass Spectrometer (MS) allows for the identification of the compound based on its mass spectrum. |
This table outlines typical parameters for the GC analysis of this compound. Method optimization is essential for specific analytical challenges.
Q & A
Basic: What are the standard synthetic routes for N,N-Dipropargylaniline (DP1), and how can reaction parameters be optimized for yield improvement?
Answer:
The synthesis of DP1 typically follows nucleophilic substitution reactions between aniline derivatives and propargyl halides. A modified literature method involves reacting aniline with excess propargyl bromide in the presence of a base (e.g., K₂CO₃) under inert conditions . Key optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Catalyst selection : Transition metals (e.g., CuI) can enhance coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Yield improvements (>75%) are achievable by incremental addition of propargyl bromide and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced: How does ligand linker design in DP1 derivatives influence the stability of mixed-valence Cu(I)/Cu(II) complexes and their catalytic efficiency in aerobic oxidations?
Answer:
DP1’s propargyl groups enable coordination with Cu centers, but linker flexibility impacts redox stability. For example:
- Rigid linkers (e.g., aromatic spacers) reduce Cu(I)/Cu(II) disproportionation, enhancing catalytic longevity.
- Electron-withdrawing substituents on the aniline ring increase Lewis acidity of Cu, improving alcohol oxidation turnover numbers (TONs) by 30–40% .
Methodological validation involves cyclic voltammetry to assess redox potentials and in situ FTIR to monitor substrate conversion. Catalytic efficiency is quantified using gas chromatography with anisole as an internal standard .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Critical protocols include:
- Ventilation : Use fume hoods with >100 ft/min face velocity to prevent inhalation exposure .
- Personal Protective Equipment (PPE) : Nitrile gloves (0.11 mm thickness), chemical-resistant aprons, and ANSI-approved safety goggles.
- Spill management : Absorb with inert materials (vermiculite) and neutralize with 5% acetic acid .
- Storage : In amber glass bottles under nitrogen at –20°C to inhibit polymerization .
Advanced: How can researchers quantitatively assess and address heterogeneity in meta-analyses of conflicting data on DP1’s thermal stability?
Answer:
Apply statistical metrics from meta-analysis frameworks:
- I² statistic : Quantifies the percentage of total variation due to heterogeneity (values >50% indicate significant inconsistency) .
- Subgroup analysis : Stratify data by experimental conditions (e.g., DSC vs. TGA methods) to identify confounding variables.
For example, if DSC studies report decomposition at 180°C (I² = 65%), while TGA studies suggest 210°C (I² = 30%), recalibrate instruments using certified reference materials and re-express data in standardized units (e.g., °C/min heating rate) .
Basic: Which analytical techniques are most effective for characterizing DP1’s structural and purity profiles?
Answer:
Advanced: What methodological frameworks (e.g., FINER criteria) are recommended for formulating research questions on DP1’s novel applications?
Answer:
Use the FINER framework to ensure questions are:
- Feasible : "Can DP1’s catalytic activity be scaled to mmol-level without column purification?"
- Novel : "Does DP1 enable asymmetric induction in propargylamine synthesis?"
- Relevant : Align with NSF priorities in sustainable catalysis.
Complement with PICO (Population: Cu complexes; Intervention: DP1 ligand design; Comparison: traditional ligands; Outcome: TONs) to structure hypotheses . Pilot studies should include power analysis (α = 0.05, β = 0.2) to determine sample size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
